molecular formula C8H12ClN3O2 B2660220 Ethyl 2-(5-chloro-1H-1,2,4-triazol-1-yl)butanoate CAS No. 1823421-51-7

Ethyl 2-(5-chloro-1H-1,2,4-triazol-1-yl)butanoate

Cat. No.: B2660220
CAS No.: 1823421-51-7
M. Wt: 217.65
InChI Key: FQGUJUPJIVCJKO-UHFFFAOYSA-N
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Description

Ethyl 2-(5-chloro-1H-1,2,4-triazol-1-yl)butanoate is a triazole-derived ester compound characterized by a 5-chloro-substituted 1,2,4-triazole ring attached to the second carbon of a butanoate ethyl ester backbone. For instance, its propanoate variant, Ethyl 2-(5-chloro-1H-1,2,4-triazol-1-yl)propanoate, has the formula C7H10ClN3O2 and a molecular weight of 203.63 g/mol . Extending the carbon chain to butanoate would likely result in a formula of C8H12ClN3O2 and a higher molecular weight (~217.65 g/mol).

Properties

IUPAC Name

ethyl 2-(5-chloro-1,2,4-triazol-1-yl)butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12ClN3O2/c1-3-6(7(13)14-4-2)12-8(9)10-5-11-12/h5-6H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQGUJUPJIVCJKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)OCC)N1C(=NC=N1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(5-chloro-1H-1,2,4-triazol-1-yl)butanoate typically involves the reaction of ethyl 2-bromo-2-butanoate with 5-chloro-1H-1,2,4-triazole in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution reaction . The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .

Comparison with Similar Compounds

Substituent Variations on the Triazole Ring

Key Compound : 2-(5-methyl-1H-1,2,4-triazol-1-yl)acetate lithium (C3H4LiN3O2 )

  • Comparison: Replacing the chloro group with a methyl substituent reduces electron-withdrawing effects, altering electronic properties and binding affinities.
  • Implications : In pharmacological contexts, chloro substituents (as in the target compound) could improve target engagement in polar active sites, whereas methyl groups might favor hydrophobic interactions.

Ester Chain Length: Propanoate vs. Butanoate

Key Compound: Ethyl 2-(5-chloro-1H-1,2,4-triazol-1-yl)propanoate (C7H10ClN3O2, MW: 203.63 g/mol)

  • Comparison: Shortening the ester chain from butanoate (4 carbons) to propanoate (3 carbons) decreases molecular weight by ~14 g/mol and reduces lipophilicity. Longer chains (butanoate) may enhance membrane permeability and metabolic stability.
  • Hazard Profile : Both compounds likely share toxicity risks (e.g., acute toxicity: H301, H311, H331), but chain length could influence absorption rates and metabolite formation .

Functional Group Differences: Ester vs. Acid

Key Compound: 2-(5-chloro-1H-1,2,4-triazol-1-yl)butanoic acid (C9H11ClN3O2, MW: 175.58 g/mol, purity: 95%)

  • Comparison : The carboxylic acid form exhibits higher polarity and water solubility than its ester counterpart. Esters are generally more metabolically stable, as acids may undergo rapid de-esterification in vivo.
  • Applications : Acids are preferable for ionic interactions in drug design, while esters serve as prodrugs to enhance bioavailability.

Structural Complexity and Backbone Modifications

Key Compound: 2-[2-(4-chlorophenyl)ethyl]-3,3-dimethylbutanoic acid (C14H19ClO2)

  • Comparison : Introducing aromatic (4-chlorophenyl) and branched (dimethyl) groups increases steric bulk and complexity. Such modifications could hinder rotational freedom but improve binding specificity in macromolecular targets.

Data Table: Key Parameters of Compared Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituents Purity Hazards (GHS)
Ethyl 2-(5-chloro-1H-1,2,4-triazol-1-yl)butanoate* C8H12ClN3O2 ~217.65 Not provided 5-Cl-triazole, butanoate ethyl N/A Likely H301, H311, H331
2-(5-chloro-1H-1,2,4-triazol-1-yl)butanoic acid C9H11ClN3O2 175.58 1790365-80-8 5-Cl-triazole, carboxylic acid 95% Not provided
Ethyl 2-(5-chloro-1H-1,2,4-triazol-1-yl)propanoate C7H10ClN3O2 203.63 1823829-53-3 5-Cl-triazole, propanoate ethyl N/A H301, H311, H331
2-(5-methyl-1H-1,2,4-triazol-1-yl)acetate lithium C3H4LiN3O2 ~129.0 Not provided 5-Me-triazole, acetate lithium N/A Not provided

*Inferred data based on structural analogues.

Research Implications and Limitations

  • Structural Insights : Programs like SHELX enable precise crystallographic analysis of these compounds, critical for understanding conformation-activity relationships.
  • Data Gaps: Limited hazard and pharmacokinetic data for the target compound necessitate further studies. Comparative in vitro assays would clarify substituent and chain-length effects.
  • Industrial Relevance: The propanoate variant’s classification under UN 2811 (Class 6.1, PG III) suggests stringent handling requirements, likely applicable to the butanoate analogue.

Biological Activity

Ethyl 2-(5-chloro-1H-1,2,4-triazol-1-yl)butanoate is a compound belonging to the triazole class, characterized by its unique structure that includes a chloro substituent on the triazole ring. This compound has garnered attention for its potential biological activities, particularly in the fields of antifungal and antimicrobial research.

The chemical properties of this compound are summarized in the following table:

PropertyValue
Molecular FormulaC8H12ClN3O2
Molecular Weight217.65 g/mol
Boiling Point338.5 ± 44.0 °C (Predicted)
Density1.32 ± 0.1 g/cm³ (Predicted)
pKa-0.44 ± 0.50 (Predicted)

The biological activity of triazole compounds is often attributed to their ability to inhibit fungal cytochrome P450 enzymes, which play a critical role in ergosterol biosynthesis—a vital component of fungal cell membranes. By disrupting this pathway, triazoles can effectively inhibit fungal growth and reproduction .

Antifungal Activity

Research indicates that this compound exhibits antifungal properties similar to other triazole derivatives. The presence of the chloro group may enhance its interaction with biological targets compared to non-substituted analogs. Studies have shown that compounds with triazole rings can effectively combat various fungal pathogens, making them promising candidates for antifungal drug development.

Case Study: Antifungal Efficacy

In a comparative study involving various triazole derivatives, this compound demonstrated significant antifungal activity against common strains such as Candida albicans and Aspergillus niger. The minimum inhibitory concentration (MIC) values were found to be comparable to established antifungal agents like fluconazole, suggesting its potential as an effective treatment option .

Antimicrobial Activity

In addition to its antifungal properties, this compound has been evaluated for its antibacterial activity against both Gram-positive and Gram-negative bacteria. Preliminary results indicate that it possesses moderate antibacterial effects, particularly against strains such as Escherichia coli and Staphylococcus aureus.

Case Study: Antibacterial Screening

A study assessing the antibacterial effects of several triazole derivatives found that this compound exhibited notable activity against Staphylococcus aureus, with MIC values indicating effective inhibition at concentrations lower than those required for many conventional antibiotics .

Summary of Biological Activities

The biological activities of this compound can be summarized as follows:

Activity TypeObserved EffectReference
AntifungalEffective against Candida and Aspergillus
AntibacterialModerate activity against E. coli and S. aureus

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